N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide
Description
N-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide is a synthetic butanamide derivative characterized by two key structural motifs:
- Aromatic substituents: A 2,4-dimethylphenoxy group attached to the butanamide backbone.
- Amide linkage: A dimethylamino group (-N(CH₃)₂) at the para position of the phenyl ring.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15-7-12-19(16(2)14-15)24-13-5-6-20(23)21-17-8-10-18(11-9-17)22(3)4/h7-12,14H,5-6,13H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOWYJCXGMVZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2,4-dimethylphenol in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and amidation, to yield the final product. Common reagents used in this synthesis include sodium borohydride (NaBH4) for reduction and acetic anhydride for amidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or dimethylphenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dimethylphenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Butanamide Derivatives
Structural Variations and Physicochemical Properties
The table below compares substituents, molecular weights, and key physicochemical properties of analogous compounds:
*Calculated based on molecular formula C₁₉H₂₄N₂O₂.
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances solubility and basicity compared to acetyl (electron-withdrawing, ) or dichloro (electron-withdrawing, ) substituents.
- Hydrogen Bonding: The amino group in provides H-bond donor capability, absent in the target compound’s dimethylamino group.
Biological Activity
N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide, with the molecular formula C20H26N2O2, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a dimethylamino group attached to a phenyl ring and a dimethylphenoxy group linked via a butanamide chain. The synthesis typically involves several steps:
- Formation of the Dimethylamino Phenyl Intermediate : This is achieved by reacting 4-bromoaniline with dimethylamine in the presence of a base.
- Coupling with Dimethylphenol : The intermediate is then reacted with 2,4-dimethylphenol using coupling agents to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dimethylamino group enhances solubility and facilitates binding to receptors or enzymes, potentially modulating their activity. The phenyl and dimethylphenoxy groups contribute to the compound's binding affinity and specificity.
Biological Studies
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects : Research indicates that derivatives containing similar structural motifs exhibit neuroprotective properties against oxidative stress-induced neuronal cell death. For instance, compounds with alkyl chains significantly suppressed neuronal cell death in vitro .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on this compound is limited.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O2 |
| Molecular Weight | 326.43 g/mol |
| CAS Number | 496036-64-7 |
Case Studies
- Neuronal Cell Death Study : A study evaluated the effects of related compounds on neuronal cell death induced by oxidative stress using lactate dehydrogenase assays. Compounds structurally related to this compound demonstrated significant neuroprotective effects .
- Receptor Binding Studies : Investigations into receptor interactions suggest that compounds with similar structures can modulate receptor activity, impacting pathways involved in various physiological processes.
Applications in Research and Industry
This compound is being explored for:
- Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
- Chemical Synthesis : It serves as an important building block in organic synthesis for creating more complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
